1-Octadecyl-4,4'-bipyridin-1-ium dibromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octadecyl-4,4’-bipyridin-1-ium dibromide typically involves the quaternization of 4,4’-bipyridine with octadecyl bromide. The reaction is carried out in a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Octadecyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation: The bipyridinium core can be oxidized to form radical cations.
Reduction: The compound can be reduced to form neutral bipyridyl species.
Substitution: The long alkyl chain can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the alkyl chain under mild conditions.
Major Products Formed
Oxidation: Radical cations of the bipyridinium core.
Reduction: Neutral bipyridyl species.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-Octadecyl-4,4’-bipyridin-1-ium dibromide has a wide range of applications in scientific research:
Chemistry: Used as a redox-active compound in electrochemical studies and as a building block for supramolecular assemblies.
Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 1-Octadecyl-4,4’-bipyridin-1-ium dibromide involves its ability to undergo redox reactions. The bipyridinium core can accept and donate electrons, making it a versatile redox-active compound. This property is exploited in various applications, such as electrochemical sensors and redox flow batteries .
Comparison with Similar Compounds
Similar Compounds
Methyl viologen dichloride hydrate: Similar bipyridinium core but with shorter alkyl chains.
Ethyl viologen dibromide: Another bipyridinium compound with ethyl groups instead of octadecyl chains.
Uniqueness
1-Octadecyl-4,4’-bipyridin-1-ium dibromide stands out due to its long alkyl chain, which imparts unique properties such as enhanced hydrophobicity and the ability to form self-assembled monolayers. These characteristics make it particularly useful in applications requiring amphiphilic molecules .
Properties
CAS No. |
83789-12-2 |
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Molecular Formula |
C28H46Br2N2 |
Molecular Weight |
570.5 g/mol |
IUPAC Name |
1-octadecyl-4-pyridin-1-ium-4-ylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C28H45N2.2BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-30-25-20-28(21-26-30)27-18-22-29-23-19-27;;/h18-23,25-26H,2-17,24H2,1H3;2*1H/q+1;;/p-1 |
InChI Key |
NHAJVDSTHCOZPT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2.[Br-].[Br-] |
Origin of Product |
United States |
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